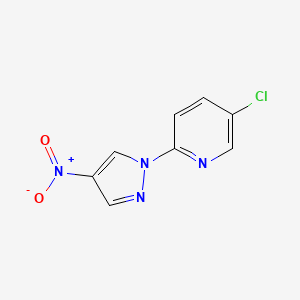

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Descripción general

Descripción

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazole ring bearing a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine typically involves the reaction of 5-chloro-2-bromopyridine with 4-nitro-1H-pyrazole under suitable conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The pyrazole ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

Substitution: Products with various functional groups replacing the chloro group.

Reduction: 5-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine.

Oxidation: Oxidized derivatives of the pyrazole ring.

Aplicaciones Científicas De Investigación

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring with chlorine and a pyrazole ring with a nitro group. Its unique structure enhances chemical versatility, making it valuable in medicinal chemistry.

Scientific Research Applications

Biological Activity

- Nitro-containing compounds, such as this compound, have anticancer properties due to their interactions with cellular components and induction of cytotoxic effects.

Potential uses

- This compound is used in pharmaceuticals and material science.

- It can be modified and functionalized to develop derivatives with enhanced biological activity.

Interaction Studies

- Interaction studies focus on its binding affinity to biological targets like enzymes and receptors. Understanding these interactions helps elucidate its mechanism of action and optimize its pharmacological properties. Studies may involve binding assays and structural analysis.

Synthesis

- The synthesis of this compound involves the reaction between 3-chloropyridine and 4-nitro-1H-pyrazole. Common synthetic routes include:

- Direct coupling reactions

- Palladium-catalyzed reactions

Pyrazoles in biological activities and medicinal applications

Pyrazoles are potent medicinal scaffolds with a full spectrum of biological activities . Pyrazoline derivatives have many prominent pharmacological effects .

Pyrazole derivatives effects

- Antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial)

- Anti-inflammatory and analgesic

- Antidepressant and anticancer

- Antiepileptic, antitrypanosomal, and antiviral activity

Case Studies

- A compound, 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one, exhibited better anti-inflammatory and analgesic activities .

- A group of novel 1,5-diaryl pyrazole was synthesized and tested for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumonia . Compound 11 showed good activity .

- Pyrazole containing 2,4-disubstituted oxazol-5-one as a new class of anti-microbial compounds, Compound 3d showed the highest activity against ampicillin and ketoconazole as standard drugs .

- 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were tested in vitro for their anti-tubercular and anti-microbial properties, Compound 4b showed promising results .

- Pyrazolines 27 and 28 could be successfully employed in treatment and/or cancers prophylaxis of many types ranging from the brain, bone, mouth, esophagus, stomach, liver, bladder, pancreas, cervix, lung, breast, colon, rectum or prostate cancers .

Table of pyrazoles

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine | Amino group instead of nitro | Potentially different biological activities |

| 2-(4-nitro-1H-pyrazol-1-yl)pyridine | Lacks chlorine atom | Simplified structure may affect reactivity |

| 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | Lacks nitro group | Different interaction profile |

| This compound | Chlorine and nitro groups | Reactivity and potential applications are enhanced |

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

2-(4-Nitro-1H-pyrazol-1-yl)pyridine: Lacks the chloro substituent.

5-Chloro-2-(1H-pyrazol-1-yl)pyridine: Lacks the nitro group on the pyrazole ring.

Uniqueness

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a chloro and a nitro group, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Actividad Biológica

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₈H₅ClN₄O₂ |

| CAS Number | 1424857-20-4 |

| Molecular Weight | 202.6 g/mol |

| Hazard Classification | Irritant |

This compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

- Androgen Receptor Modulation : This compound has been identified as a potent antagonist of the androgen receptor (AR), showing high affinity and significant inhibition of AR-dependent cell proliferation, particularly in prostate cancer cell lines . Its ability to inhibit AR activity suggests potential applications in treating hormone-dependent cancers.

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .

- Antimicrobial Properties : The presence of the pyrazole moiety contributes to antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of pyrazole can effectively combat pathogens like E. coli and S. aureus .

Biological Activity Data

The biological activities associated with this compound can be summarized as follows:

Case Study 1: Prostate Cancer Treatment

In a study evaluating the effects of various pyrazole derivatives on prostate cancer cell lines, this compound was found to significantly reduce cell viability in AR-overexpressing cells. The compound demonstrated an IC50 value indicative of its potency as an AR antagonist, suggesting its potential role in targeted therapy for prostate cancer .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory properties of this compound in vitro. It was shown to inhibit the secretion of pro-inflammatory cytokines in macrophage cultures, with results indicating a dose-dependent response. At concentrations above 10 µM, significant reductions in TNF-α and IL-6 were observed compared to control groups .

Propiedades

IUPAC Name |

5-chloro-2-(4-nitropyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-6-1-2-8(10-3-6)12-5-7(4-11-12)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAUVAZSLDHJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.